molecular formula C8H8FNO2 B13514868 5-Amino-2-fluoro-3-methylbenzoicacid

5-Amino-2-fluoro-3-methylbenzoicacid

Cat. No.: B13514868
M. Wt: 169.15 g/mol
InChI Key: HFUQLUNLHFMEEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-fluoro-3-methylbenzoic acid is an organic compound that belongs to the class of fluorinated aromatic acids It is characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-fluoro-3-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents Another method involves the deprotonation of metallated fluorotoluenes by reacting with superbases .

Industrial Production Methods

Industrial production of 5-Amino-2-fluoro-3-methylbenzoic acid typically involves large-scale chemical reactions under controlled conditions. The use of advanced synthesis techniques and high-purity reagents ensures the efficient production of this compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-fluoro-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The amino and fluorine groups on the benzene ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted aromatic compounds.

Scientific Research Applications

5-Amino-2-fluoro-3-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules. It may serve as a precursor for the development of pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-fluoro-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino and fluorine groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-methylbenzoic acid: Similar in structure but lacks the amino group.

    5-Fluoro-2-methylbenzoic acid: Similar but with different positioning of the fluorine and methyl groups.

    2-Amino-5-methylbenzoic acid: Similar but lacks the fluorine atom.

Uniqueness

5-Amino-2-fluoro-3-methylbenzoic acid is unique due to the presence of both an amino group and a fluorine atom on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

5-amino-2-fluoro-3-methylbenzoic acid

InChI

InChI=1S/C8H8FNO2/c1-4-2-5(10)3-6(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12)

InChI Key

HFUQLUNLHFMEEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.